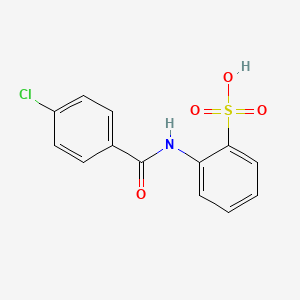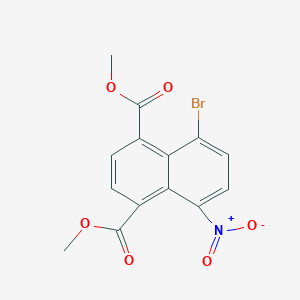![molecular formula C6H7Cl3O2 B14510629 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne CAS No. 63370-35-4](/img/structure/B14510629.png)
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a trichloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne typically involves the reaction of propargyl alcohol with 2,2,2-trichloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trichloroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thioethers.
Applications De Recherche Scientifique
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the trichloroethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various bioactive compounds, which can interact with molecular targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyne: A simple alkyne with a similar triple bond structure.
2,2,2-Trichloroethanol: Shares the trichloroethoxy group.
Propargyl Alcohol: Contains the alkyne and hydroxyl groups.
Uniqueness
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is unique due to the combination of its alkyne and trichloroethoxy groups, which confer distinct reactivity and potential applications. This compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
63370-35-4 |
|---|---|
Formule moléculaire |
C6H7Cl3O2 |
Poids moléculaire |
217.5 g/mol |
Nom IUPAC |
3-(2,2,2-trichloroethoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-10-5-11-4-6(7,8)9/h1H,3-5H2 |
Clé InChI |
IGMWQWDGXNNGOG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCOCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
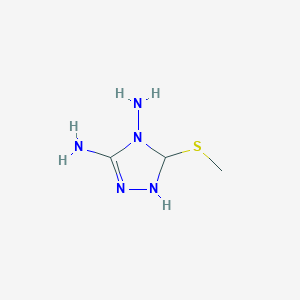
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)
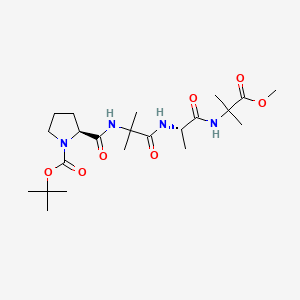
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
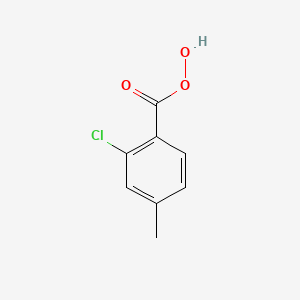
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)
